![molecular formula C22H21N5O5 B14948705 5-(4-methoxyphenyl)-1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14948705.png)
5-(4-methoxyphenyl)-1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-[2-(METHYLAMINO)-5-NITROPHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a nitrophenyl group
Preparation Methods
The synthesis of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-[2-(METHYLAMINO)-5-NITROPHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds. The general synthetic route involves the coupling of boron reagents with halogenated precursors under palladium catalysis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinones, while reduction of the nitrophenyl group can yield amines .
Scientific Research Applications
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-[2-(METHYLAMINO)-5-NITROPHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an inhibitor of specific enzymes, such as linoleate oxygenase . In medicine, it is being explored for its neuroprotective and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of linoleate oxygenase by binding to its active site . This inhibition can lead to a decrease in the production of pro-inflammatory metabolites, thereby exerting anti-inflammatory effects. Additionally, it may interact with other molecular targets involved in neuroprotection and apoptosis .
Comparison with Similar Compounds
When compared to other similar compounds, 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-[2-(METHYLAMINO)-5-NITROPHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups. Similar compounds include other pyrrolopyrimidine derivatives, such as triazole-pyrimidine hybrids, which also exhibit neuroprotective and anti-inflammatory properties . the specific arrangement of the methoxyphenyl, dimethyl, and nitrophenyl groups in this compound may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H21N5O5 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21N5O5/c1-23-16-10-7-14(27(30)31)11-17(16)26-12-18-19(21(28)25(3)22(29)24(18)2)20(26)13-5-8-15(32-4)9-6-13/h5-12,23H,1-4H3 |
InChI Key |
LPZRVAWODKMVIP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C3C(=C2C4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate](/img/structure/B14948624.png)
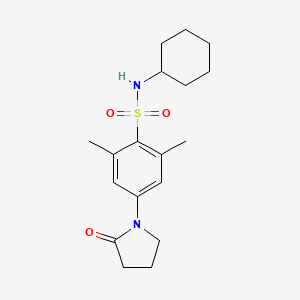
![(2Z)-N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14948631.png)
![methyl 2-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B14948638.png)
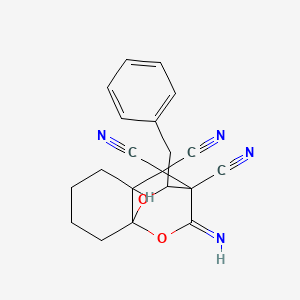
![Propanamide, N-(2,6-dimethylphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-](/img/structure/B14948646.png)
![9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14948660.png)
![3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B14948678.png)
![N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine](/img/structure/B14948683.png)
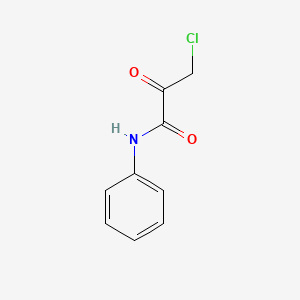
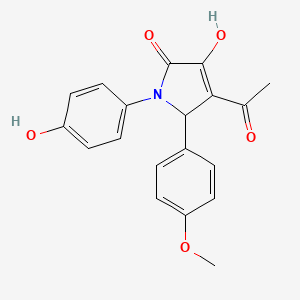
![Ethyl 5-(cyclohexylcarbamoyl)-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14948708.png)
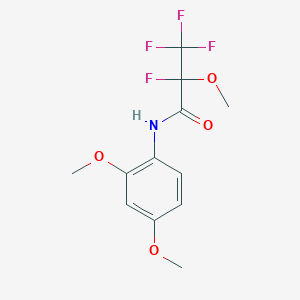
![2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B14948726.png)
